3-Hydroxy-N,N-dimethylpropanamide
Description
Historical Context and Evolution of Amide Chemistry
The amide bond is one of the most fundamental linkages in chemistry and biology, most famously connecting amino acids to form proteins. quicktakes.ioorganicchemexplained.com The term "amide" itself was coined around 1850, derived from ammonia (B1221849), reflecting its origin as a derivative where a hydrogen atom in ammonia is replaced by an acyl group. etymonline.comwikipedia.org
The synthesis of amides has evolved significantly over the centuries. Early methods often involved the direct reaction of a carboxylic acid and an amine at high temperatures to drive off water—a process that is not always efficient or suitable for complex molecules. organicchemexplained.comwikipedia.org The quest for milder and more efficient conditions led to the development of "coupling reagents." In the 1950s, dicyclohexylcarbodiimide (B1669883) (DCC) became a cornerstone reagent for peptide synthesis, activating the carboxylic acid to facilitate amide bond formation. umich.edu This era marked a significant leap, enabling the synthesis of complex peptides in the lab. umich.eduresearchgate.net
Since then, the field has seen an explosion of new reagents and catalysts designed to form amide bonds with higher efficiency, fewer side reactions, and greater substrate scope. These include phosphonium (B103445) and aminium salts, as well as organocatalysts, which continue to refine the process of creating these vital chemical bonds. umich.edu This continuous evolution underscores the central importance of the amide functional group in pharmaceuticals, materials, and biological sciences. taylorandfrancis.com
Significance of Hydroxy-Amide Functional Motifs in Organic and Biological Systems
The combination of a hydroxyl (-OH) group and an amide (-C(=O)N-) group within the same molecule, as seen in 3-Hydroxy-N,N-dimethylpropanamide, creates a bifunctional motif with significant chemical potential.
In Biological Systems: The amide bond is the cornerstone of protein structure, forming the peptide bonds that link amino acids. numberanalytics.comnih.gov Its resonance stability makes it resistant to hydrolysis, which is crucial for maintaining protein integrity in aqueous cellular environments. organicchemexplained.comnih.gov The hydrogen bonding capabilities of the N-H and C=O groups in primary and secondary amides are fundamental to protein secondary structures like alpha-helices and beta-sheets. numberanalytics.com While this compound is a tertiary amide and lacks an N-H bond for hydrogen donation, its carbonyl oxygen can still act as a hydrogen bond acceptor. nih.gov The hydroxyl group is also a powerful hydrogen bond donor and acceptor, a feature that allows molecules to interact specifically with biological targets like enzymes and receptors. nih.gov
In Organic Synthesis: The hydroxy-amide motif is a valuable component in the synthesis of more complex molecules. The hydroxyl group can be a handle for further reactions, such as oxidation or esterification, while the amide group is generally stable. N-hydroxy amides, a related structural class, are known to act as strong proton donors and can chelate metal cations, properties that are exploited in various synthetic and biological contexts. nih.gov The presence of both functionalities allows for the construction of molecules with specific three-dimensional structures, influencing their physical properties and biological activity. quicktakes.ionih.gov
Current Research Landscape and Future Directions for this compound
Current research involving this compound positions it primarily as a reagent and a building block in organic synthesis. smolecule.com Its high solubility in water and its bifunctional nature make it a versatile starting material. smolecule.com For instance, it has been used in Chan-Lam coupling reactions, which are powerful methods for forming carbon-heteroatom bonds. smolecule.com
The future research directions for this compound can be inferred from its structure:
Enzyme Inhibition Studies: The amide group could potentially mimic the peptide bonds of natural enzyme substrates, suggesting its use as a scaffold for designing enzyme inhibitors. smolecule.com
Protein-Ligand Interaction Studies: The ability of the hydroxyl group to participate in hydrogen bonding could be exploited to study how small molecules interact with proteins. smolecule.com
Polymer and Materials Science: As a bifunctional monomer, it could be explored for the synthesis of novel polymers with specific properties, such as hydrophilicity and hydrogen-bonding capacity, conferred by the hydroxyl groups.
Drug Discovery: While this specific molecule is not a drug, its hydroxy-amide scaffold is common in many pharmaceutical compounds. quicktakes.ioorganicchemexplained.com It could serve as a starting point or fragment for the synthesis of new therapeutic agents. Research on related structures like 3-Hydroxy-N,N-dimethylphenethylamine, which was investigated for mood disorders, highlights the potential for molecules with similar functional groups to have biological activity. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPZBDCQLTDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337294 | |
| Record name | 3-Hydroxy-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29164-29-2 | |
| Record name | 3-Hydroxy-N,N-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N,N-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Hydroxy N,n Dimethylpropanamide and Its Derivatives
Direct Synthesis Routes
Direct synthesis routes offer an efficient way to produce 3-Hydroxy-N,N-dimethylpropanamide by constructing the final molecule in fewer steps. These methods typically involve the reaction of dimethylamine with a suitable three-carbon electrophile.
Synthesis via β-Propiolactone and Dimethylamine Reaction
One of the most direct methods for synthesizing this compound is through the ring-opening reaction of β-propiolactone with dimethylamine. In this reaction, the highly strained four-membered lactone ring is opened by the nucleophilic attack of dimethylamine.
The reaction can proceed via two potential pathways: nucleophilic attack at the acyl-carbon (A) or at the β-carbon (B). The attack of an amine nucleophile, such as dimethylamine, typically occurs at the more electrophilic acyl-carbon, leading to the cleavage of the acyl-oxygen bond. This results in the formation of the desired this compound. The reactivity of β-propiolactone with nucleophiles is influenced by factors such as pH and temperature nih.gov. This method is advantageous as it is an atom-economical reaction, directly yielding the target product.
Preparation from Dimethylamine and Propionic Acid Derivatives
A common and versatile approach to amide synthesis involves the reaction of an amine with a carboxylic acid derivative. For this compound, this involves reacting dimethylamine with derivatives of 3-hydroxypropionic acid.
From Acyl Chlorides: The reaction between 3-hydroxypropionyl chloride and dimethylamine is a rapid and often high-yielding method. An analogous synthesis for N,N-dimethylpropionamide from propionyl chloride and dimethylamine is well-documented. This reaction typically involves dissolving dimethylamine in an organic solvent and adding the acyl chloride, followed by heating to drive the reaction to completion google.com. A molar excess of dimethylamine is often used, with one equivalent acting as the nucleophile and another acting as a base to neutralize the hydrochloric acid byproduct.
From Esters: Methyl or ethyl esters of 3-hydroxypropionic acid can be converted to the corresponding amide through aminolysis with dimethylamine. This reaction may require a catalyst, such as sodium methoxide, and elevated temperatures to proceed efficiently google.com. The use of zeolites as catalysts has also been reported for the amidation of carboxylic acid esters with amines, achieving high yields researchgate.net.
From Carboxylic Acids (with Coupling Agents): Direct amidation of 3-hydroxypropionic acid with dimethylamine is challenging due to the formation of a stable and unreactive ammonium carboxylate salt. mdpi.com To overcome this, coupling agents such as 1,1'-carbonyldiimidazole (CDI) are employed. The coupling agent first activates the carboxylic acid, forming a highly reactive intermediate which is then readily attacked by dimethylamine to form the amide bond researchgate.net.
Alkylation Reactions in the Formation of this compound Precursors
The availability of the key precursor, 3-hydroxypropionic acid, is crucial for several synthetic routes. Various methods, including those starting from renewable feedstocks, have been developed for its preparation.
One prominent chemical synthesis route involves the catalytic oxidation of 1,3-propanediol. This process can be carried out in an aqueous alkaline solution using a palladium-containing supported catalyst, reacting 1,3-propanediol with oxygen google.com. Additionally, 3-hydroxypropionic acid can be synthesized from the hydration of acrylic acid or the hydrolysis of β-propiolactone researchgate.net.
Significant research has also focused on biotechnological routes. Metabolically engineered microorganisms can produce 3-hydroxypropionic acid from substrates like glycerol. These pathways can be CoA-dependent or CoA-independent, where glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) and then oxidized to 3-hydroxypropionic acid nih.govfrontiersin.org.
Optimization of Reaction Conditions and Catalyst Systems
To maximize the yield and purity of this compound, careful optimization of reaction parameters such as temperature, solvent, and the use of catalysts is essential.
Influence of Temperature and Solvent on Reaction Yield and Selectivity
Temperature and solvent play a critical role in the kinetics and outcome of amidation reactions.
Temperature: In the synthesis from acyl chlorides, the initial addition of the reagent is often performed at low temperatures (-10 to 25 °C) to control the exothermic reaction, followed by heating (40 to 80 °C) for a period of 2 to 8 hours to ensure complete conversion google.com. For ring-opening reactions, temperature can significantly affect the reaction rate nih.gov. In analogous enzyme-catalyzed ring-opening of epoxides, an optimal temperature exists where the yield is maximized before thermal degradation of the catalyst or reactants becomes significant researchgate.net.
Solvent: The choice of solvent can influence reactant solubility and reaction rates. In the acyl chloride method, organic solvents like methanol are used to dissolve the dimethylamine gas google.com. For ring-opening reactions, solvent polarity can be a key factor. In related enzymatic reactions, increasing solvent polarity has been shown to promote the reaction mdpi.com. Hydrophilic solvents may lead to a faster initiation rate for lactone ring-opening compared to hydrophobic solvents mdpi.com.
The following table summarizes the general influence of these parameters on the different synthetic routes.
| Synthetic Route | Parameter | Effect on Reaction |
| β-Propiolactone + Dimethylamine | Temperature | Increased temperature generally increases the reaction rate. |
| Solvent Polarity | Higher polarity can enhance the rate of nucleophilic attack. | |
| Acyl Chloride + Dimethylamine | Temperature | Low initial temperature for control, higher temperature for reaction completion. google.com |
| Solvent | An appropriate solvent is needed to dissolve the amine reactant. google.com | |
| Ester + Dimethylamine | Temperature | Elevated temperatures are often required to drive the reaction. |
| Solvent | Solvent choice affects solubility and can influence catalyst activity. |
Role of Lewis Acid Catalysis in Specific Synthetic Pathways
Lewis acids can serve as effective catalysts for amidation reactions, particularly in the direct conversion of esters or carboxylic acids to amides. They function by activating the carbonyl group of the carboxylic acid or ester, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Several Lewis acid systems have been shown to be effective for amidation:
Iron(III) Chloride (FeCl₃): FeCl₃ has been demonstrated as an efficient Lewis acid catalyst for the direct amidation of esters under solvent-free conditions at moderate temperatures (e.g., 80 °C) mdpi.commdpi.com. This method is compatible with both primary and secondary amines.
Niobium(V) Oxide (Nb₂O₅): Heterogeneous catalysts like Nb₂O₅ have shown high activity for the direct amidation of carboxylic acids with amines. The Lewis acid sites on the catalyst surface are thought to activate the carbonyl group of the acid researchgate.net.
Boron-Based Catalysts: Borate esters, such as B(OCH₂CF₃)₃, have been used as catalysts for the direct amidation of unprotected amino acids, highlighting the utility of boron-based Lewis acids in promoting amide bond formation under dehydrative conditions nih.gov.
Group IV Metal Salts: Catalysts based on titanium and zirconium, such as Ti(OiPr)₄, can also be employed for direct amidation reactions researchgate.net.
The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which polarizes the C=O bond and facilitates the attack by dimethylamine. This catalytic approach avoids the need to pre-activate the carboxylic acid (e.g., convert it to an acyl chloride), offering a more atom-economical and often milder reaction pathway.
Strategies for Enhancing Purity and Scalability of Synthesis
The successful transition of a synthetic route from laboratory-scale to industrial production hinges on the development of robust methods for purification and process scalability. For this compound, several strategies can be employed to enhance purity and ensure efficient, large-scale manufacturing.
Purification Methodologies
The purification of this compound is primarily dictated by its physical properties, namely its polarity and boiling point. Common techniques include distillation, crystallization, and chromatography.
Distillation: Given that many organic liquids have high boiling points (>150 °C) and may decompose at atmospheric pressure, vacuum distillation is a preferred method. rochester.edu By reducing the pressure, the boiling point of the compound is lowered, allowing for effective separation from non-volatile impurities or solvents with significantly different boiling points without thermal degradation. rochester.eduvavaclasses.com This technique is a cornerstone for the large-scale purification of thermally sensitive organic compounds. rochester.edu
Crystallization: For amides that are solid at or near room temperature, crystallization is an effective and economical purification method. researchgate.net The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then cooling the solution to allow the desired compound to crystallize, leaving impurities behind in the mother liquor. vavaclasses.com The choice of solvent is critical; polar solvents like ethanol, acetone, or acetonitrile (B52724) are often effective for polar amides. researchgate.net
Chromatography: While highly effective for achieving very high purity levels, flash chromatography can sometimes lead to product loss on the stationary phase, especially for polar compounds like amides. researchgate.netbiotage.com It is often reserved for smaller-scale synthesis or when exceptionally high purity is required. biotage.com Both normal-phase and reversed-phase chromatography can be employed depending on the impurity profile. biotage.com
A multi-step purification protocol is often employed in industrial settings, combining these techniques. For instance, an initial distillation can be followed by crystallization to yield a final product of high purity. google.com
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle of Separation | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Vacuum Distillation | Difference in boiling points at reduced pressure | Large-scale purification of thermally sensitive liquids | Prevents thermal decomposition, effective for removing non-volatile impurities. rochester.edu | Requires specialized equipment; less effective for separating liquids with close boiling points. |
| Crystallization | Difference in solubility at varying temperatures | Purification of solid compounds | Cost-effective, scalable, can yield very pure product. vavaclasses.comresearchgate.net | Requires the compound to be a solid; yield can be reduced by solubility in the mother liquor. |
| Flash Chromatography | Differential adsorption on a stationary phase | Small- to medium-scale purification; isolation of specific compounds from complex mixtures | High resolution and purity. biotage.com | Can be costly, solvent-intensive, and may result in product loss on the column. researchgate.net |
Scalability Strategies
Scaling up the synthesis of this compound requires shifting from traditional batch processes to more efficient and controlled methods. Continuous flow synthesis has emerged as a superior strategy for the industrial production of amides.
Continuous Flow Synthesis: Flow reactors, such as screw reactors or continuous stirred-tank reactors, offer significant advantages over batch production. acs.orgrsc.org These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to better yield, higher purity, and improved safety. prolabas.com The direct amidation of carboxylic acids and amines has been successfully scaled up using continuous flow protocols, sometimes eliminating the need for organic solvents entirely. acs.orgrsc.org The development of such a process for this compound would represent a significant advancement in its large-scale production, enhancing both economic and environmental sustainability. acs.org
Novel Synthetic Route Development
Research into novel synthetic methodologies for this compound and its derivatives is driven by the need for greener, more efficient, and versatile chemical processes. Key areas of development include biocatalysis and the application of modern cross-coupling reactions.
Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. A promising biocatalytic route to this compound starts from 3-hydroxypropanenitrile. This pathway involves a two-step enzymatic hydrolysis:
Nitrile Hydratase (NHase): This enzyme catalyzes the hydration of the nitrile group to form the corresponding amide, 3-hydroxypropanamide. thieme-connect.de NHase-based processes are used industrially for the synthesis of other amides, such as acrylamide and nicotinamide, demonstrating their scalability and efficiency. nih.govcsir.co.za
Amidase: Following the initial hydration, an amidase could theoretically be used to facilitate the N,N-dimethylation, though this is a less common enzymatic transformation for this specific purpose. A more conventional approach would involve the enzymatic formation of 3-hydroxypropanoic acid followed by a chemical amidation step.
Alternatively, a whole-cell biocatalyst system, such as one using Rhodococcus strains, could be employed. csir.co.zaresearchgate.net These microorganisms often possess both nitrile hydratase and amidase activity, allowing for the conversion of nitriles to either amides or carboxylic acids. csir.co.zacsir.co.za By inhibiting the amidase, the reaction can be stopped at the amide stage. researchgate.net This approach represents a green chemistry alternative to traditional chemical hydrolysis, which often requires harsh conditions. csir.co.za
Table 2: Biocatalytic vs. Traditional Synthesis
| Feature | Biocatalytic Route (e.g., Nitrile Hydratase) | Traditional Chemical Synthesis |
|---|---|---|
| Reaction Conditions | Mild (ambient temperature, neutral pH) | Often harsh (high temperatures, strong acids/bases) |
| Selectivity | High (chemo-, regio-, and enantio-selectivity). csir.co.za | Often low, leading to by-products. |
| Environmental Impact | Greener, less waste, often aqueous media. csir.co.za | Use of hazardous reagents and solvents, salt waste generation. |
| Substrate Scope | Can be limited by enzyme specificity. | Generally broad. |
Modern Synthetic Reactions
While direct synthesis from precursors like 3-hydroxypropionic acid or its esters is common, other modern organic reactions offer potential novel routes for producing derivatives or the target molecule itself under different conditions.
Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an organoboron reagent and an amine or amide. wikipedia.orgorganic-chemistry.org While most commonly used for N-arylation, recent developments have extended its scope. wikipedia.orgresearchgate.net An enantioconvergent variant has been developed for synthesizing chiral amides from alkylboronic esters. acs.orgnih.gov This methodology could potentially be adapted for the synthesis of this compound or its chiral derivatives, offering a powerful tool for constructing the C-N bond under mild conditions. acs.org
Chemical Transformations and Reactivity of 3 Hydroxy N,n Dimethylpropanamide
Oxidation Reactions of the Hydroxyl Moiety
The primary alcohol functional group in 3-Hydroxy-N,N-dimethylpropanamide is a key site for oxidative transformations.
The primary hydroxyl group of this compound can be oxidized to form either an aldehyde, specifically 3-oxo-N,N-dimethylpropanamide, or be further oxidized to a carboxylic acid, N,N-dimethyl-β-alanine. The final product of the oxidation is contingent on the specific oxidizing agent used and the conditions under which the reaction is carried out. The oxidation of a primary alcohol to an aldehyde is the initial step. With the use of mild oxidizing agents and careful control of the reaction environment, the aldehyde can be isolated as the primary product. Conversely, the use of stronger oxidizing agents or the presence of water in the reaction mixture typically facilitates the subsequent oxidation of the aldehyde to the corresponding carboxylic acid.
A prominent method for the oxidation of primary alcohols is the Corey-Kim oxidation, which effectively converts them into aldehydes. wikipedia.orgalfa-chemistry.comyoutube.com This reaction employs N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which react to form an electrophilic sulfur species. alfa-chemistry.comnrochemistry.com This reactive intermediate activates the alcohol, which is subsequently deprotonated by a mild base, commonly triethylamine, to yield the aldehyde. wikipedia.orgyoutube.com
A significant advantage of the Corey-Kim oxidation is its mild reaction conditions, typically conducted at low temperatures around -25 °C, which provides for a high degree of functional group tolerance. wikipedia.orgyoutube.com This characteristic makes it a well-suited method for the oxidation of this compound to 3-oxo-N,N-dimethylpropanamide, as the amide group is expected to remain unaffected. The reaction can also be performed at temperatures above -25 °C, a distinct advantage over the Swern oxidation. wikipedia.org However, it is important to note that for substrates prone to chlorination, such as allylic and benzylic alcohols, this can be a competing side reaction if the addition of the base is not timely. wikipedia.org
Table 1: Reagents in Corey-Kim Oxidation
| Reagent | Function |
|---|---|
| N-chlorosuccinimide (NCS) | Oxidant |
| Dimethyl sulfide (DMS) | Precursor to the active oxidizing species |
Reduction Reactions of the Amide Group
The tertiary amide group within this compound can undergo reduction to the corresponding amine, which would be 3-hydroxy-N,N-dimethylpropan-1-amine. This transformation is typically accomplished using a potent reducing agent like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. libretexts.org The reduction of amides to amines by LiAlH₄ is a widely used and efficient synthetic method. libretexts.org Given the presence of a hydroxyl group in the starting material, it may be necessary to use a protecting group strategy to prevent its reaction with the hydride reagent. Alternatively, an excess of LiAlH₄ can be employed to account for the consumption of the reagent by the acidic proton of the hydroxyl group.
Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound is amenable to nucleophilic substitution, allowing for its replacement with a variety of other functional groups. As the hydroxyl group is inherently a poor leaving group, it must first be activated. This can be achieved through protonation under acidic conditions or by converting it into a more effective leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).
For example, treatment with a hydrogen halide can result in the formation of the corresponding 3-halo-N,N-dimethylpropanamide. It has been observed that under the conditions of the Corey-Kim oxidation, but in the absence of a base, allylic and benzylic alcohols can be converted into their corresponding chlorides. wikipedia.org While the alcohol in this compound is neither allylic nor benzylic, this indicates that the transformation to a halide may be achievable under specific reaction conditions. The successful synthesis of related halogenated amides, such as 3-chloro-N-hydroxy-2,2-dimethylpropanamide, lends further support to the viability of such substitution reactions on similar molecular frameworks. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-oxo-N,N-dimethylpropanamide |
| N,N-dimethyl-β-alanine |
| 3-hydroxy-N,N-dimethylpropan-1-amine |
| N-chlorosuccinimide |
| Dimethyl sulfide |
| Triethylamine |
| Lithium aluminum hydride |
| 3-halo-N,N-dimethylpropanamide |
| 3-chloro-N-hydroxy-2,2-dimethylpropanamide |
| Tosylate |
Amidation Reactions and Derivative Formation
Amidation reactions typically involve the formation of an amide bond. In the context of this compound, further amidation would necessitate the presence of an additional amine or carboxylic acid functionality introduced through prior modification. The existing tertiary amide is generally stable and unreactive towards typical amidation conditions. The primary alcohol group, however, could be oxidized to a carboxylic acid. This resulting acid could then undergo amidation with an amine, facilitated by a coupling agent, to yield a dicarbonyl derivative. Alternatively, the hydroxyl group could be converted into a leaving group and substituted by an amino group, which could then participate in amidation reactions. However, specific literature detailing these transformations for this compound is not currently available.
Coupling Reactions Involving this compound
Coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The hydroxyl group of this compound makes it a theoretical candidate for several important coupling reactions.
Chan-Lam Coupling Applications
The Chan-Lam coupling is a versatile copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an alcohol or amine. google.comnih.gov This reaction is known for its mild conditions, often being conducted at room temperature and open to the air. google.com Given the presence of a primary alcohol, this compound could theoretically be a substrate for Chan-Lam coupling with various arylboronic acids to form the corresponding aryl ether derivatives.
The general mechanism involves the formation of a copper-aryl complex, which then undergoes reaction with the alcohol. A proposed reaction scheme would involve the formation of a new carbon-oxygen bond, yielding a 3-aryloxy-N,N-dimethylpropanamide derivative. A variety of copper sources, such as Cu(OAc)₂, and bases can be employed. nih.gov Despite the high potential for this application, specific examples and detailed research findings of this compound undergoing Chan-Lam coupling are not found in the surveyed literature.
DCC and Azide (B81097) Coupling Methods in Derivative Synthesis
DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent for forming ester and amide bonds by activating carboxylic acids. google.comnih.gov In the context of this compound, its primary alcohol could react with a carboxylic acid in the presence of DCC to form an ester. The DCC would activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of the propanamide. This would result in the formation of a 3-acyloxy-N,N-dimethylpropanamide derivative. While this is a standard esterification method, specific studies applying it to this compound are not documented.
Azide Coupling: Azide-based coupling reactions are often used to introduce nitrogen-containing functionalities. The hydroxyl group of this compound could be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an azide source, such as sodium azide, would lead to the formation of 3-azido-N,N-dimethylpropanamide via an SN2 reaction. This azido (B1232118) derivative could then be a versatile intermediate for further transformations, such as reduction to an amine or participation in click chemistry reactions. As with the other discussed reactions, specific experimental data for this sequence with this compound is lacking.
Investigation of Reaction Mechanisms
A thorough investigation of the reaction mechanisms for the aforementioned transformations involving this compound would require dedicated experimental studies. For instance, in a potential Chan-Lam coupling, mechanistic studies would aim to elucidate the nature of the copper-catalyst cycle, including the oxidative state of the copper and the role of any ligands or additives. For DCC and azide coupling reactions, mechanistic investigations would likely focus on optimizing reaction conditions to maximize yield and minimize side products, as well as confirming the stereochemical outcome of the SN2 reaction in the case of azide substitution. Without experimental data, any discussion of reaction mechanisms for this specific compound remains purely theoretical and based on analogies to similar substrates.
Structure Activity Relationship Studies of 3 Hydroxy N,n Dimethylpropanamide Analogues
Comparative Analysis of Hydroxy-Substituted Propanamides
The position of the hydroxyl (-OH) group on the propanamide backbone is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. This analysis focuses on how positional changes of this functional group affect molecular behavior.
Positional Isomerism (e.g., C3 vs. C2 Hydroxy Position)
Positional isomers are molecules that share the same molecular formula but differ in the position of a functional group on the carbon skeleton. youtube.com In the context of hydroxy-N,N-dimethylpropanamide, the two primary positional isomers are 3-Hydroxy-N,N-dimethylpropanamide and 2-Hydroxy-N,N-dimethylpropanamide. The location of the hydroxyl group, whether on the third carbon (C3) or the second carbon (C2), significantly alters the molecule's spatial arrangement and electronic properties.
Moving the hydroxyl group from the C3 to the C2 position brings it closer to the electron-dense amide group. This proximity can lead to intramolecular hydrogen bonding between the C2-hydroxyl group and the amide oxygen. Such an interaction can restrict the conformational flexibility of the molecule and reduce the availability of the hydroxyl group to act as a hydrogen bond donor for external interactions with a biological target. Conversely, the C3-hydroxyl group is more flexible and less sterically hindered by the amide group, potentially allowing for more favorable intermolecular interactions.
Table 1: Comparative Properties of Hydroxy-N,N-dimethylpropanamide Isomers This table presents a hypothetical comparison based on general chemical principles to illustrate the potential impact of hydroxyl group position.
| Property | This compound (C3) | 2-Hydroxy-N,N-dimethylpropanamide (C2) | Rationale |
| Potential for Intramolecular H-Bonding | Low | High | Proximity of -OH and C=O groups in the C2 isomer allows for the formation of a stable five-membered ring structure via hydrogen bonding. |
| Receptor Binding Affinity (Hypothetical) | Potentially Higher | Potentially Lower | The C3-OH is more available for intermolecular H-bonding with a receptor, while the C2-OH may be occupied in an intramolecular H-bond. |
| Steric Hindrance around -OH group | Lower | Higher | The -OH group at C2 is closer to the bulky N,N-dimethylamide group, potentially hindering its approach to a target binding site. |
Investigation of N,N-Dimethylamide Derivatives
The N,N-dimethylamide moiety is a key structural feature of this compound. The two methyl groups on the nitrogen atom significantly influence the molecule's properties compared to primary (-CONH2) or secondary (-CONHCH3) amides. The N,N-dimethylamide group acts as a hydrogen bond acceptor at the carbonyl oxygen but cannot act as a hydrogen bond donor, as it lacks a proton on the nitrogen atom.
This characteristic prevents the formation of intermolecular hydrogen bond networks that are typical for primary and secondary amides, which can decrease melting and boiling points and affect solubility. Furthermore, the N,N-dimethyl configuration imparts a specific steric profile and influences the electronic distribution across the amide bond, which can be crucial for fitting into a receptor's binding pocket. In various chemical processes, N,N-dimethylamides can serve as versatile reagents, highlighting their inherent reactivity and potential for interaction. mdpi.com
Impact of Additional Substituents on Molecular Interactions
The introduction of additional substituents onto the propanamide scaffold can dramatically alter molecular interactions, governed by electronic and steric effects. Substituents are often categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or haloalkanes (-CF3), such as in the case of the propanamide derivative Flutamide, decrease electron density in the rest of the molecule. mdpi.comwikipedia.org This can strengthen certain non-covalent interactions, such as stacking interactions, by modulating the electrostatics of the molecule. rsc.org The presence of a nitroaromatic group, for example, has been implicated in molecular toxicity mechanisms, whereas replacing it with a cyano group can reduce such effects, demonstrating the profound impact of substituent choice. wikipedia.org
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase electron density. mdpi.comnih.gov An EDG can enhance the hydrogen-bonding capability of nearby functional groups by increasing their partial negative charge. For instance, a methyl group can also increase hydrophobicity, which may enhance binding to non-polar pockets in a receptor. mdpi.com
The steric bulk and hydrophobicity of substituents are also critical. Studies on other amide-based compounds have shown that longer alkyl chains can enhance selectivity for certain enzymes by leveraging hydrophobic interactions within the binding site. nih.gov
Table 2: Predicted Effects of Substituents on Analogues of this compound This table illustrates hypothetical structure-activity relationships based on established principles of medicinal chemistry.
| Analogue | Substituent & Position | Predicted Effect | Rationale |
| Analogue A | 4-Nitro (-NO2) on a phenyl ring attached to C3 | Enhanced binding affinity | EWG increases electrostatic interactions; potential for specific interactions with polar residues in a binding pocket. rsc.org |
| Analogue B | 4-Methyl (-CH3) on a phenyl ring attached to C3 | Increased hydrophobicity, potential for steric clash or favorable van der Waals forces | EDG slightly alters electronics; methyl group adds bulk and lipophilicity, which could improve membrane permeability or fit into a hydrophobic pocket. mdpi.comnih.gov |
| Analogue C | Fluoro (-F) at C2 | Altered acidity of C2 proton, potential for H-bonding | EWG effect could influence pKa of nearby hydroxyl group; fluorine can act as a weak hydrogen bond acceptor. |
Design and Synthesis of Novel Analogues for Targeted Research
The design and synthesis of novel analogues are guided by SAR studies to optimize desired properties. The synthesis of new derivatives often involves multi-step processes. For instance, creating a library of analogues might start with a core scaffold, like 4-morpholino benzamide, which is then elaborated through various reactions. researchgate.net
A general strategy for creating novel analogues of this compound could involve:
Scaffold Modification: Replacing the propanamide core with other structures, such as aromatic rings or different heterocyclic systems, to explore new interaction possibilities.
Linker Variation: In more complex designs, the length and flexibility of linkers between key functional groups can be systematically varied to optimize binding geometry, as demonstrated in studies on other inhibitors. nih.gov
Functional Group Substitution: Based on SAR data, strategically placing different functional groups (e.g., halogens, alkyls, ethers) on the core structure to fine-tune electronic properties and steric interactions. nih.gov
The synthesis of such analogues often employs standard organic chemistry reactions. For example, amide bond formation is central, and techniques like microwave-assisted synthesis are sometimes used to improve reaction efficiency and yield. researchgate.net The goal is to produce a focused library of compounds for biological evaluation, leading to the identification of molecules with enhanced potency or selectivity for a specific target. nih.govnih.gov
Applications of 3 Hydroxy N,n Dimethylpropanamide in Advanced Chemical Synthesis
Intermediate in Complex Organic Molecule Synthesis
3-Hydroxy-N,N-dimethylpropanamide serves as a fundamental building block, or intermediate, in the construction of larger, more intricate organic molecules. synchem.debldpharm.com Its utility stems from its ability to be chemically modified at its two functional groups, allowing for the stepwise addition of molecular complexity. Chemists utilize this compound as a starting point or a connecting piece in multi-step synthetic pathways.
The presence of both a nucleophilic hydroxyl group and a generally stable amide functionality provides strategic advantages in synthetic design. This allows for selective reactions, where one part of the molecule can be altered while the other remains protected or unreactive, to be subsequently used in a later step. This role as an intermediate is crucial in research and industrial processes aimed at creating novel compounds. biosynth.com
Role in Pharmaceutical and Agrochemical Intermediate Development
The molecular framework of this compound is a valuable scaffold for the development of new pharmaceutical and agrochemical agents. synchem.debiosynth.com Its structure is incorporated into more complex molecules that are then tested for biological activity. The compound acts as a precursor in the synthesis of various pharmaceuticals, highlighting its importance in medicinal chemistry. cymitquimica.combiosynth.com
While specific, publicly detailed applications in marketed drugs are not extensively documented, its presence as an intermediate is noted in the broader chemical and pharmaceutical industries. synchem.de The structural features of the molecule, including its ability to form hydrogen bonds and its specific solubility profile, suggest its potential as a precursor in drug synthesis where modulating enzyme activity or receptor binding is a goal.
Application in Polymer Chemistry and Industrial Chemical Production
In the broader context of industrial chemical production, this compound is recognized as an intermediate. biosynth.com Its high water solubility is a key characteristic that can be advantageous in various industrial applications, particularly in formulations that require aqueous compatibility. While detailed research findings on its specific use as a monomer in polymerization are not prominent, its role as a building block in industrial processes is established. bldpharm.com
Utility as a Reagent in Organic Synthesis Protocols
Beyond its role as a structural intermediate, this compound also functions as a reagent in specific organic synthesis protocols. cymitquimica.comsynchem.de Its chemical properties enable it to participate in and facilitate certain types of reactions.
Its use has been noted in specific named reactions, demonstrating its utility to synthetic chemists. For instance, it can be a reactant in Chan-Lam coupling reactions. chemchart.com It is also involved in oxidation processes, such as the Corey-Kim oxidation of secondary alcohols when reacted with dimethyl sulfide (B99878). chemchart.com The amide functionality is particularly stable, making it a useful component in reactions where other parts of a molecule need to be transformed. cymitquimica.com
Interactive Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | nih.govmatrixscientific.com |
| Molecular Weight | 117.15 g/mol | nih.govmatrixscientific.com |
| CAS Number | 29164-29-2 | chemspider.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| Key Functional Groups | Hydroxyl (-OH), Tertiary Amide (-CONR2) | cymitquimica.com |
Table 2: Examples of Synthetic Utility
| Application Type | Specific Reaction / Use | Description | Source |
| Reagent | Chan-Lam Coupling | Used as a reactant in this cross-coupling reaction to form carbon-nitrogen bonds. | chemchart.com |
| Reagent | Corey-Kim Oxidation | Can be involved in this oxidation process for converting alcohols. | chemchart.com |
| Intermediate | Pharmaceutical Synthesis | Serves as a precursor or building block for larger, biologically active molecules. | cymitquimica.combiosynth.com |
| Intermediate | Agrochemical Synthesis | Used in the development of new compounds for agricultural applications. | synchem.de |
Biological Activities and Molecular Mechanisms of 3 Hydroxy N,n Dimethylpropanamide
Protein-Ligand Binding Interactions
The interaction between a small molecule (ligand) and a protein is fundamental to many biological processes. The chemical properties of 3-Hydroxy-N,N-dimethylpropanamide suggest it has the capacity for such interactions.
A key feature of this compound is its capacity for hydrogen bonding. smolecule.com The molecule has one hydrogen bond donor (from the hydroxyl group) and two hydrogen bond acceptors (the oxygen of the carbonyl group and the oxygen of the hydroxyl group). nih.gov This ability to form hydrogen bonds is crucial for its interaction with proteins and for molecular recognition. smolecule.com The presence of both hydroxyl and amide functional groups allows for the formation of multiple hydrogen bonds, which can contribute to the stability of a protein-ligand complex. smolecule.com This characteristic is also responsible for its high solubility in water. smolecule.com The specific interactions and the strength of binding to particular proteins would be influenced by the precise geometry and chemical environment of the protein's binding site.
Antioxidant Activity Investigations
Antioxidant activity is a significant area of study for many chemical compounds due to its implications for mitigating oxidative stress in biological systems. While a structurally related compound, 3-hydroxy-N,N-dimethyl-2-phenylpropanamide, has been noted to exhibit antioxidant properties due to its hydroxyl group, specific studies investigating the antioxidant activity of this compound are not detailed in the available research. The presence of a hydroxyl group in this compound suggests a theoretical potential for free radical scavenging, but this has yet to be experimentally verified.
Free Radical Scavenging Mechanisms
There is currently no specific scientific literature available that details the free radical scavenging mechanisms of this compound. The presence of a hydroxyl group in its structure theoretically suggests a potential for antioxidant activity, as this functional group is a key feature in many known antioxidant compounds. However, without dedicated research, any such activity remains speculative. The ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals has not been experimentally determined.
Cellular and Subcellular Effects
Comprehensive studies on the cellular and subcellular effects of this compound are not present in the public domain. The subsequent subsections detail the specific areas where information is lacking.
No research has been identified that investigates the influence of this compound on specific cell signaling pathways. It is unknown whether this compound can act as a signaling molecule itself or modulate the activity of key proteins such as kinases, phosphatases, or receptors involved in cellular communication.
There is no available data on the effects of this compound on gene expression or the function of regulatory proteins. Studies to determine if this compound can alter the transcription of specific genes or interact with transcription factors and other regulatory proteins have not been found.
Potential Biological Activity Phenotypes
Specific biological activity phenotypes for this compound have not been characterized in the available literature.
There are no published studies that explore the potential anaphylactic or antitumor activities of this compound. Its capacity to induce an allergic response or to inhibit the growth of cancer cells has not been a subject of documented research. While structurally related compounds may exhibit such properties, no direct evidence exists for this compound itself.
Arylamine-N-Acetyltransferase Inhibition
Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and foreign substances containing arylamine structures. ebi.ac.uknih.govwikipedia.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the nitrogen atom of an arylamine. nih.govwikipedia.org In humans, two main isoforms exist, NAT1 and NAT2, which differ in their substrate specificities and tissue distribution. nih.govnih.gov NAT1 is found in a wide range of tissues, whereas NAT2 is primarily located in the liver and intestine. nih.gov The activity of these enzymes can influence an individual's response to certain drugs and their susceptibility to diseases, including cancer. ebi.ac.uknih.govproteopedia.org
Currently, there is no scientific literature available that specifically investigates the inhibitory effects of this compound on arylamine N-acetyltransferases. Therefore, its potential to act as an inhibitor of NAT1 or NAT2 remains uncharacterized.
NADH Oxidase and NADH-Ubiquinone-Oxidoreductase Inhibition
NADH oxidase and NADH-ubiquinone-oxidoreductase (also known as Complex I) are critical components of the electron transport chain in mitochondria, playing a central role in cellular energy production. uni-freiburg.deebi.ac.uk NADH-ubiquinone-oxidoreductase is a large multi-subunit enzyme that catalyzes the transfer of electrons from NADH to ubiquinone. uni-freiburg.denih.gov This process is coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force necessary for ATP synthesis. uni-freiburg.de
There is currently no published research describing the inhibitory activity of this compound against either NADH oxidase or NADH-ubiquinone-oxidoreductase. Its impact on mitochondrial respiration and these specific enzyme complexes has not been determined.
Influence on Natural Killer Cell Activity
Natural Killer (NK) cells are a type of cytotoxic lymphocyte that plays a crucial role in the innate immune system. nih.gov They are involved in the early defense against viral infections and the surveillance of tumor cells. nih.gov NK cells can identify and eliminate target cells without prior sensitization. nih.gov The activity of NK cells can be modulated by various endogenous and exogenous compounds. nih.gov
As of now, no studies have been published that examine the effect of this compound on the activity of Natural Killer cells. Its potential to either enhance or suppress NK cell function is unknown.
Antibacterial Activity of Related Motifs
While there is no specific data on the antibacterial properties of this compound, studies on related compounds containing the propanamide or amide motif have demonstrated a range of antibacterial activities.
For instance, a novel low-molecular-weight compound, 2-hydroxyl indole-3-propanamide, produced by lactic acid bacteria, has been shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov Another study on synthetic 1,3-bis(aryloxy)propan-2-amines showed activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, various other synthetic amide derivatives have been investigated and have shown potential as antibacterial agents against a spectrum of bacteria. researchgate.netresearchgate.net
These findings suggest that the propanamide scaffold is a viable structural motif for the development of new antibacterial agents. However, the specific activity of this compound would need to be experimentally determined.
Table 1: Examples of Antibacterial Activity in Compounds with Related Motifs
| Compound/Derivative Class | Target Bacteria | Observed Effect |
| 2-hydroxyl indole-3-propanamide | Gram-positive and Gram-negative pathogens | Antimicrobial activity |
| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus (including MRSA) | Bactericidal activity |
| Substituted 3,3-diphenyl propanamide derivatives | Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity |
| Novel amide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity |
Antifungal Activity in Biocontrol Applications
Similar to its antibacterial potential, the antifungal activity of this compound has not been directly reported. However, the broader class of amide and propanamide derivatives has been a source of compounds with antifungal properties, some of which are explored for biocontrol applications.
For example, certain synthetic amide derivatives, such as 2-chloro-N-phenylacetamide, have demonstrated antifungal activity against strains of Aspergillus niger. nih.gov Studies on novel arylsulfonamides have also shown activity against various Candida species. nih.gov Furthermore, research on 3,3-diphenyl propanamide derivatives has indicated antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Fungi themselves are a source of diverse antimicrobial compounds, including those with amide structures. mdpi.com The investigation of amide derivatives containing cyclopropane has also yielded compounds with moderate to excellent antifungal activity against Candida albicans. mdpi.com
The propanamide structure, therefore, appears in molecules with recognized antifungal potential. This suggests that this compound could be a candidate for antifungal screening, though empirical data is required to confirm any such activity.
Table 2: Examples of Antifungal Activity in Compounds with Related Motifs
| Compound/Derivative Class | Target Fungi | Application/Effect |
| 2-chloro-N-phenylacetamide | Aspergillus niger | Antifungal activity |
| Arylsulfonamides | Candida spp. | Fungistatic and fungicidal effects |
| 3,3-diphenyl propanamide derivatives | Candida albicans, Aspergillus niger | Antifungal activity |
| Amide derivatives containing cyclopropane | Candida albicans | Antifungal activity |
Elucidation of Specific Molecular Targets and Pathways
The specific molecular targets and cellular pathways affected by this compound have not been elucidated in the scientific literature. However, insights can be drawn from a structurally related compound, 3-hydroxy-N,N-dimethyl-2-phenylpropanamide. For this molecule, it is suggested that its mechanism of action involves interactions with specific molecular targets like enzymes or receptors. The presence of hydroxyl and amide groups is considered crucial for these interactions, as they can facilitate binding and subsequent biochemical reactions.
Based on this, it can be hypothesized that the hydroxyl and N,N-dimethylamide functional groups of this compound would also be key to its interactions with biological macromolecules. The precise enzymes, receptors, or signaling pathways that it may modulate remain to be identified through dedicated research. Without experimental data, any discussion of its molecular targets is speculative.
Analytical and Spectroscopic Characterization of 3 Hydroxy N,n Dimethylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the 3-Hydroxy-N,N-dimethylpropanamide molecule.
In ¹H NMR, the molecule is expected to show distinct signals corresponding to its different proton environments. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, coupled to the neighboring methylene group. The methylene protons alpha to the carbonyl group (C(=O)-CH₂-) would also present as a triplet. The six protons of the two N-methyl groups (-N(CH₃)₂) are chemically equivalent and would typically appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. Distinct signals would be observed for the carbonyl carbon, the two methylene carbons, and the N-methyl carbons, with their chemical shifts indicating their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical values and standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | ~ 3.7 | Triplet | -CH₂-OH |
| Protons | ~ 2.5 | Triplet | -C(=O)-CH₂- |
| Protons | ~ 2.9 and ~ 3.0 | Two Singlets | -N(CH₃)₂ |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | |
| Carbon | ~ 173 | C=O | |
| Carbon | ~ 58 | -CH₂-OH | |
| Carbon | ~ 36 | -C(=O)-CH₂- | |
| Carbon | ~ 35 and ~ 37 | -N(CH₃)₂ | |
| Note: Due to restricted rotation around the C-N amide bond, the two methyl groups can be magnetically non-equivalent, resulting in two distinct singlets. |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS) for Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds. In GC-MS analysis of this compound, the molecule would first be separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. nih.gov The NIST Mass Spectrometry Data Center provides data showing key fragments for this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing less volatile and thermally sensitive molecules. sigmaaldrich.com High-purity solvents and reagents are crucial for LC-MS to avoid the formation of adducts and signal suppression, ensuring sensitive and accurate results. sigmaaldrich.com Techniques like Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight (UPLC-QTOF-MS) mass spectrometer offer high resolution and mass accuracy, enabling confident identification and purity assessment of non-volatile compounds in complex matrices. nih.govunizar.es
Table 2: Key GC-MS Fragmentation Data for this compound Source: Data compiled from the NIST Mass Spectrometry Data Center. nih.gov
| Mass-to-Charge (m/z) | Proposed Fragment Ion |
| 117 | [M]⁺ (Molecular Ion) |
| 100 | [M - OH]⁺ |
| 86 | [M - CH₂OH]⁺ |
| 72 | [C(=O)N(CH₃)₂]⁺ |
| 44 | [CH₂=N(CH₃)]⁺ |
Chromatographic Methods (e.g., HPLC, UPLC, GC) for Separation and Quantification
Chromatography is fundamental for separating this compound from impurities or other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primary methods for the analysis of this polar compound. A reverse-phase (RP) HPLC method would likely be employed, using a column such as a C18 and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com For applications compatible with mass spectrometry, a volatile acid like formic acid may be added to the mobile phase to facilitate ionization. sigmaaldrich.comsielc.com UPLC offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov
Gas Chromatography (GC) can also be used, particularly for assessing purity and identifying volatile contaminants. nih.gov The compound would be vaporized and passed through a column where separation occurs based on boiling point and interactions with the stationary phase. The availability of GC-MS data confirms its suitability for this technique. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. Each functional group in this compound absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification.
The IR spectrum of this compound would be dominated by a few key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. A very strong, sharp absorption band around 1650-1630 cm⁻¹ would correspond to the C=O stretching vibration of the tertiary amide. Other signals, such as C-H and C-N stretching, would also be present.
Table 3: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Tertiary Amide) | 1650 - 1630 | Strong |
| C-N Stretch (Amide) | 1400 - 1200 | Medium |
Advanced Characterization Techniques for Structural Integrity
Beyond the standard suite of spectroscopic and chromatographic methods, advanced techniques can provide an even higher level of confidence in the structural integrity of this compound.
High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, is a critical tool. nih.govunizar.es Unlike standard MS, HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula (C₅H₁₁NO₂), which is a definitive confirmation of its identity and purity. bldpharm.com The use of HRMS is particularly important in non-targeted screening to differentiate compounds with the same nominal mass but different elemental compositions. nih.govunizar.es
Computational Chemistry Investigations of 3 Hydroxy N,n Dimethylpropanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to elucidate the fundamental properties of 3-Hydroxy-N,N-dimethylpropanamide.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. Using DFT methods, researchers can determine key structural parameters. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the general approach involves calculating bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, with the formula C5H11NO2, the optimized geometry would reveal the spatial arrangement of its atoms. chemchart.comnih.govchemspider.com This includes the orientation of the hydroxyl group, the dimethylamino group, and the propanamide backbone. The electronic structure analysis provides a map of the electron distribution within the molecule, highlighting areas of high and low electron density, which is crucial for understanding its chemical behavior.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H11NO2 | chemchart.comnih.govchemspider.com |
| Molecular Weight | 117.15 g/mol | nih.govsynchem.de |
| IUPAC Name | This compound | nih.gov |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The oxygen and nitrogen atoms, with their lone pairs of electrons, are expected to be significant contributors to the HOMO.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. uni-muenchen.de
For this compound, the MESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its potential to act as a hydrogen bond donor. These maps are instrumental in understanding intermolecular interactions. nih.gov
Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity and stability.
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability.
These indices are calculated from the energies of the HOMO and LUMO. A comprehensive DFT study on this compound would provide these values, offering a deeper understanding of its chemical nature.
Table 2: Calculated Reactivity Indices (Hypothetical Values for Illustrative Purposes)
| Parameter | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -6.5 eV |
| LUMO Energy | E_LUMO | - | 1.5 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 8.0 eV |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 2.5 eV |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 4.0 eV |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand might interact with a biological target, such as an enzyme or a receptor. nih.govmdpi.com
Molecular docking simulations could be used to investigate the potential of this compound to interact with various biological macromolecules. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity.
The results of such studies would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein's active site. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the dimethylamino and alkyl portions could engage in hydrophobic interactions. These predicted binding modes provide a rational basis for its potential biological activity and can guide further experimental studies. nih.gov
Molecular Dynamics Simulations to Understand Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While specific, in-depth MD simulation studies focused solely on this compound's binding dynamics with specific biological targets are not widely available in published literature, the utility of this technique for this compound is recognized.
Computational modeling suggests that MD simulations can be employed to predict the phase behavior and intermolecular interaction energies of this compound with reasonable accuracy. smolecule.com These simulations can also be used to determine the compound's preferred conformations in various solvent environments. smolecule.com The exceptional water solubility of this compound, estimated to be over 583,243 mg/L, is attributed to its capacity to form multiple hydrogen bonds via its hydroxyl and amide groups. smolecule.com MD simulations can provide a dynamic, atomic-level understanding of these crucial interactions with water molecules. smolecule.com
The structural characteristics of this compound, particularly the presence of a planar amide group and a flexible hydroxyl group, suggest its potential to interact with biological macromolecules. smolecule.com The amide group may act as a mimic for peptide bonds in natural substrates of enzymes, indicating a potential for enzyme inhibition. smolecule.com Furthermore, the hydrogen-bonding capability of the hydroxyl group could facilitate interactions with protein-ligand binding sites. smolecule.com
Future research employing MD simulations could elucidate the binding affinity and dynamics of this compound with specific enzymes or receptors, providing a foundational understanding for potential therapeutic applications.
| Potential Application of MD Simulation | Predicted Insight for this compound |
| Phase Behavior Prediction | Can determine phase transitions and intermolecular forces. smolecule.com |
| Solvent Interaction Analysis | Elucidates the basis for its high aqueous solubility through hydrogen bond dynamics. smolecule.com |
| Conformational Analysis | Predicts the most stable shapes of the molecule in different environments. smolecule.com |
| Protein-Ligand Binding | Could model interactions with enzyme active sites to explore inhibitory potential. smolecule.com |
In-silico Analysis for Biological Activity Prediction
In-silico analysis encompasses a variety of computational techniques to predict the biological activity of a molecule before it is synthesized or tested in a lab. For this compound, while comprehensive predictive studies are scarce, its structural motifs suggest potential biological relevance.
One area of interest is its potential as an antimicrobial agent. Research has identified this compound as a structural motif present in the oxazolomycin family of antibiotics. researchgate.net It has been suggested that as part of a phenol (B47542) group, it may possess antibacterial properties. researchgate.net A study on shallot genotypes identified this compound as a secondary metabolite, hinting at its natural occurrence and potential role in plant defense mechanisms against pathogens. sabraojournal.org
Predictive software could be used to further investigate its biological potential. For instance, programs like ADMET Predictor™ or GLORYx could be used for in-silico prediction of its metabolism, focusing on aspects like cytochrome P450-mediated oxidation and glucuronidation. While this has been suggested for similar compounds, it is a viable approach for this compound.
The general approach for in-silico biological activity prediction often involves the following steps, which could be applied to this compound:
| In-silico Prediction Method | Description | Potential Application to this compound |
| QSAR (Quantitative Structure-Activity Relationship) | Develops models that correlate chemical structure with biological activity. | Could predict antibacterial or other activities based on its structural features. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Could be used to screen for potential protein targets. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Could be used to assess its binding affinity to enzymes in the oxazolomycin pathway or other bacterial targets. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule. | Would provide insights into its drug-likeness and potential safety profile. |
Mechanistic Toxicology and Cellular Pathophysiology of 3 Hydroxy N,n Dimethylpropanamide
In Vitro Cellular Effects
No publicly available studies were identified that have investigated the cytotoxic effects of 3-Hydroxy-N,N-dimethylpropanamide on specific cell lines, including liver cells.
There is no available data describing the mechanisms by which this compound may induce cell death.
Organ-Specific Cellular Damage Mechanisms
Research on the potential for this compound to cause organ-specific cellular damage has not been published.
Interactions with Endogenous Biochemical Processes
No studies were found that detail the interactions of this compound with endogenous biochemical pathways or processes.
Investigation of Molecular Initiating Events Leading to Adverse Outcomes
There is no information available regarding the molecular initiating events associated with any potential adverse outcomes of exposure to this compound.
Neurotoxicity Investigations through Molecular and Cellular Endpoints
Specific studies investigating the neurotoxicity of this compound through molecular and cellular endpoints are not present in the current body of scientific literature.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-Hydroxy-N,N-dimethylpropanamide, and how do reaction conditions influence yield?
- Answer : Two primary methods are documented:
- Route 1 : Reacting 2-chloroethyl dimethylamine hydrochloride with hydroxylating agents under controlled pH (7–9) and temperature (60–80°C), yielding ~65–75% purity. Optimizing stoichiometry of hydroxylating agents (e.g., NaOH) reduces byproducts like unreacted chlorinated intermediates .
- Route 2 : Direct amidation of 3-hydroxypropanoic acid with dimethylamine using carbodiimide coupling agents (e.g., EDC/NHS), achieving ~80% yield in anhydrous solvents like THF. Strict moisture exclusion is critical to prevent hydrolysis .
- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to identify intermediates and adjust reagent ratios.
Q. How is this compound structurally characterized using spectroscopic techniques?
- Answer : Key spectral features include:
- ¹³C NMR : Distinct carbonyl resonance at δ 169.5 ppm, with N(CH₃)₂ signals split into δ 33.2 and 35.5 ppm due to restricted rotation .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and a broad peak at ~3300 cm⁻¹ (hydroxyl O-H stretch) .
- X-ray crystallography : Confirms triclinic crystal lattice (space group P1) with unit cell parameters a = 7.17 Å, b = 7.99 Å, c = 9.59 Å, and hydrogen-bonding networks stabilizing the solid-state structure .
- Methodological Tip : For NMR, use deuterated DMSO to enhance solubility and suppress solvent interference.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., split vs. single N(CH₃)₂ NMR signals) be resolved during structural validation?
- Answer : Split N(CH₃)₂ signals in ¹³C NMR (δ 33.2 and 35.5 ppm) arise from hindered rotation around the amide bond. If singlets are observed, this may indicate:
- Sample impurities : Purify via recrystallization (ethanol is effective) or column chromatography .
- Temperature effects : Perform variable-temperature NMR to assess rotational barriers; elevated temperatures may coalesce split signals .
Q. What role does this compound play in Selectfluor-mediated oxidative methylenation reactions?
- Answer : In the synthesis of N,N′-methylenebisamides, it acts as both:
- One-carbon donor : The hydroxyl group facilitates oxidative cleavage, releasing formaldehyde equivalents for methylene bridge formation.
- Green solvent : Its polar aprotic nature stabilizes intermediates without requiring additional solvents .
- Methodological Tip : Optimize Selectfluor stoichiometry (1.2–1.5 equiv.) to balance reaction efficiency and byproduct formation. Monitor via ¹H NMR for disappearance of starting amide protons (~δ 7.5–8.0 ppm).
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electron density : Identify nucleophilic attack sites (e.g., carbonyl carbon vs. hydroxyl oxygen).
- Predict activation energies : Compare pathways for reactions with amines or thiols, guiding catalyst selection (e.g., DMAP for acylation) .
- Methodological Tip : Use Gaussian or ORCA software packages for geometry optimization and transition-state analysis. Validate models with experimental kinetic data.
Experimental Design & Safety Considerations
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- Answer : Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions.
- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for licensed hazardous waste treatment .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Answer : Variations may stem from:
- Polymorphism : Recrystallize from different solvents (e.g., water vs. ethanol) to isolate stable polymorphs .
- Hydration state : Perform Karl Fischer titration to quantify water content; anhydrous forms often have higher melting points .
- Methodological Tip : Publish full crystallographic data (CCDC deposition) to enable cross-lab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
